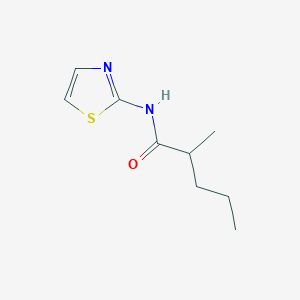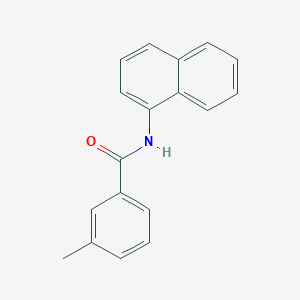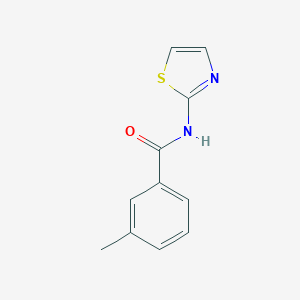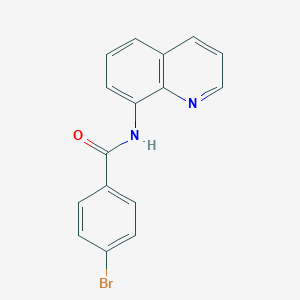
N-cyclopropyl-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-methylbenzamide, also known as CP-47,497, is a synthetic cannabinoid that has been studied for its potential use in scientific research. It is a potent agonist of the cannabinoid receptors, specifically CB1 and CB2, and has been shown to have effects similar to those of THC, the main psychoactive component of marijuana.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-methylbenzamide has been studied for its potential use in scientific research, particularly in the field of cannabinoid pharmacology. It has been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain modulation, appetite regulation, and memory formation. This compound has also been used to study the effects of cannabinoids on cancer cells, as well as their potential as therapeutic agents for neurological disorders such as epilepsy and multiple sclerosis.
Mecanismo De Acción
N-cyclopropyl-3-methylbenzamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound binds to these receptors, it activates a signaling cascade that leads to the release of various neurotransmitters and other signaling molecules. This can result in a wide range of physiological effects, such as pain relief, appetite stimulation, and changes in mood and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, many of which are similar to those of THC. These include increased appetite, decreased pain perception, and alterations in mood and cognition. This compound has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-3-methylbenzamide in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, this compound is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its potency and psychoactive effects may make it unsuitable for certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on N-cyclopropyl-3-methylbenzamide and other synthetic cannabinoids. One area of interest is the development of new therapeutic agents for neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the anti-inflammatory and anti-cancer properties of this compound, and to explore its potential as a treatment for other diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research on the long-term effects of synthetic cannabinoids, both in terms of their potential therapeutic benefits and their potential risks.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with cyclopropylmagnesium bromide, followed by the addition of ammonia. The resulting product is then purified and isolated through column chromatography. This method has been optimized to produce high yields of this compound with high purity.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-cyclopropyl-3-methylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-9(7-8)11(13)12-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
Clave InChI |
IKWAFPZZUUASMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2CC2 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)

methanone](/img/structure/B270740.png)



![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

